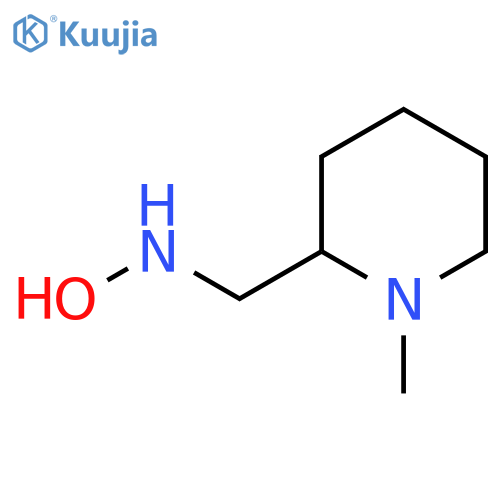Cas no 1553444-10-2 (N-(1-methylpiperidin-2-yl)methylhydroxylamine)

1553444-10-2 structure
商品名:N-(1-methylpiperidin-2-yl)methylhydroxylamine
N-(1-methylpiperidin-2-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(1-methylpiperidin-2-yl)methylhydroxylamine
- N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine
- 1553444-10-2
- EN300-1848657
- AKOS021001860
-
- インチ: 1S/C7H16N2O/c1-9-5-3-2-4-7(9)6-8-10/h7-8,10H,2-6H2,1H3
- InChIKey: UWIFODUUQYXDGD-UHFFFAOYSA-N
- ほほえんだ: ONCC1CCCCN1C
計算された属性
- せいみつぶんしりょう: 144.126263138g/mol
- どういたいしつりょう: 144.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 97.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 35.5Ų
N-(1-methylpiperidin-2-yl)methylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1848657-0.25g |
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |
1553444-10-2 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1848657-10g |
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |
1553444-10-2 | 10g |
$3007.0 | 2023-09-19 | ||
| Enamine | EN300-1848657-10.0g |
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |
1553444-10-2 | 10g |
$3376.0 | 2023-06-03 | ||
| Enamine | EN300-1848657-0.5g |
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |
1553444-10-2 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1848657-1.0g |
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |
1553444-10-2 | 1g |
$785.0 | 2023-06-03 | ||
| Enamine | EN300-1848657-2.5g |
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |
1553444-10-2 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1848657-0.1g |
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |
1553444-10-2 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1848657-5.0g |
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |
1553444-10-2 | 5g |
$2277.0 | 2023-06-03 | ||
| Enamine | EN300-1848657-0.05g |
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |
1553444-10-2 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1848657-1g |
N-[(1-methylpiperidin-2-yl)methyl]hydroxylamine |
1553444-10-2 | 1g |
$699.0 | 2023-09-19 |
N-(1-methylpiperidin-2-yl)methylhydroxylamine 関連文献
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
1553444-10-2 (N-(1-methylpiperidin-2-yl)methylhydroxylamine) 関連製品
- 557-08-4(10-Undecenoic acid zinc salt)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
